molecular formula C10H8FNO2 B13031335 Methyl 2-(5-cyano-2-fluorophenyl)acetate

Methyl 2-(5-cyano-2-fluorophenyl)acetate

Cat. No.: B13031335
M. Wt: 193.17 g/mol
InChI Key: MZCDKXCLTAEEQG-UHFFFAOYSA-N
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Description

Methyl 2-(5-cyano-2-fluorophenyl)acetate (CAS: Not explicitly provided; structure inferred from synthesis steps) is a fluorinated aromatic ester with a cyano substituent at the para position relative to the acetate group. It serves as a critical intermediate in organic synthesis, particularly in the preparation of indole derivatives via domino aza-Michael-SNAr-heteroaromatization reactions . Its synthesis involves multi-step transformations starting from 5-cyano-2-fluorobenzaldehyde, including nitration, reduction, diazotization, and aldol condensation (yield: 58%, m.p.: 69–70°C) . The electron-withdrawing cyano and fluorine groups enhance its reactivity in nucleophilic aromatic substitution (SNAr) and cyclization processes.

Properties

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

methyl 2-(5-cyano-2-fluorophenyl)acetate

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)5-8-4-7(6-12)2-3-9(8)11/h2-4H,5H2,1H3

InChI Key

MZCDKXCLTAEEQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)C#N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-cyano-2-fluorophenyl)acetate typically involves the esterification of 2-(5-cyano-2-fluorophenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-cyano-2-fluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-(5-cyano-2-fluorophenyl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(5-cyano-2-fluorophenyl)acetate involves its interaction with specific molecular targets. The cyano group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a family of fluorinated phenyl acetates with diverse substituents. Key analogues include:

Compound Name Substituents (Position) CAS Number Key Properties/Applications Reference
Methyl 2-(2-fluoro-5-nitrophenyl)acrylate -NO₂ (5), -F (2) Not provided m.p. 52–54°C; precursor for indoles
Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate -OCH₃ (5), -SO₂NH₂ (2) Not provided Pharmaceutical/agrochemical building block
Methyl 2-(5-carbomethoxy-2-fluorophenyl)acrylate -COOCH₃ (5), -F (2) Not provided m.p. 52–54°C; synthetic versatility
Methyl 2-[5-methoxy-2-nitro-4-(trifluoromethyl)-phenyl]acetate -OCH₃ (5), -NO₂ (2), -CF₃ (4) 1186404-57-8 High molecular weight (293.20 g/mol)

Substituent Impact :

  • Electron-Withdrawing Groups (EWGs): The cyano (-CN) and nitro (-NO₂) groups in Methyl 2-(5-cyano-2-fluorophenyl)acetate and its analogues enhance electrophilicity, facilitating SNAr and cyclization reactions. For example, the cyano group in the target compound directs regioselective cyclization in indole synthesis .
  • Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) substituents (e.g., in Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate) reduce electrophilicity but improve solubility and metabolic stability in pharmaceuticals .

Reactivity Comparison :

  • Trifluoromethyl (-CF₃) groups (e.g., in CAS 1186404-57-8) introduce steric hindrance and lipophilicity, altering reaction kinetics .

Physical and Chemical Properties

Property This compound Methyl 2-(2-Fluoro-5-nitrophenyl)acrylate Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate
Melting Point (°C) 69–70 52–54 Not reported
Molecular Weight (g/mol) ~205.18 (C₁₁H₈FNO₂) ~225.16 (C₁₀H₈FNO₄) ~273.27 (C₁₀H₁₂FNO₅S)
Solubility Moderate in polar aprotic solvents (DMF) Similar to target compound Enhanced by methoxy group

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